molecular formula C25H24ClN3O4 B3008155 4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 394239-76-0

4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Cat. No. B3008155
CAS RN: 394239-76-0
M. Wt: 465.93
InChI Key: LEUZOEPDFOGTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can include information about its reactivity, what types of reactions it undergoes, and what products are formed .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and others. It also includes chemical properties like acidity/basicity, reactivity, and others .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including structures similar to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Hassanin and Ibrahim (2012) involved the synthesis of novel 4-hydroxyquinolin-2(1H)-ones and their screening for antimicrobial activity, highlighting the potential of quinoline compounds in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).

Antioxidant Properties in Lubricating Grease

Quinolinone derivatives, similar to the target compound, have been synthesized and tested for their antioxidant efficiency in lubricating greases. Hussein, Ismail, and El-Adly (2016) found that these synthesized compounds exhibit varying degrees of oxidation inhibition, which is crucial for extending the life of lubricating materials (Hussein, Ismail, & El-Adly, 2016).

Potential in NMDA Receptor Antagonism

A compound similar in structure to the one of interest, DQP-1105, has been identified as a new class of NMDA receptor antagonists, showing selective inhibition of GluN2C- and GluN2D-containing receptors. This suggests potential applications in neurological research and drug development (Acker et al., 2011).

Catalytic Reduction in Organic Synthesis

Quinoline derivatives have been used as substrates in catalytic reduction processes. Watanabe et al. (1984) demonstrated the use of formic acid and ruthenium catalysts in the reduction of nitroarenes and azaaromatic compounds, including quinolines, to their corresponding amino derivatives, showcasing the versatility of quinoline structures in synthetic chemistry (Watanabe et al., 1984).

Synthesis of Novel Quinoline Derivatives

Research has focused on the synthesis of new quinoline derivatives with potential bioactive properties. For example, Aleksanyan and Hambardzumyan (2013) explored the reactions of 2-chloro-4-methylquinolines with aminobenzoic acids to obtain new quinoline derivatives, highlighting the compound's utility as a building block in organic synthesis (Aleksanyan & Hambardzumyan, 2013).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it produces this effect. This could involve interacting with biological molecules, disrupting cellular processes, etc .

Safety and Hazards

This involves understanding any risks associated with the compound. This can include toxicity information, flammability, environmental hazards, and others .

properties

IUPAC Name

4-[3-(2-chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O4/c1-3-33-18-9-8-17-12-19(25(26)27-20(17)13-18)22-14-21(16-6-4-15(2)5-7-16)28-29(22)23(30)10-11-24(31)32/h4-9,12-13,22H,3,10-11,14H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUZOEPDFOGTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.